molecular formula C8H13N3OS B1376144 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 1417172-00-9

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1376144
CAS No.: 1417172-00-9
M. Wt: 199.28 g/mol
InChI Key: SFFQCYHFMMYWRU-UHFFFAOYSA-N
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Description

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde typically involves the reaction of appropriate thiazole derivatives with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary alcohols, and various substituted thiazole derivatives .

Scientific Research Applications

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde is unique due to its specific thiazole ring structure combined with dimethylamino groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-bis(dimethylamino)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-10(2)7-6(5-12)13-8(9-7)11(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFQCYHFMMYWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(SC(=N1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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